molecular formula C21H35N3O B7916053 (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7916053
M. Wt: 345.5 g/mol
InChI Key: CTWWLNINKDQWDL-ANYOKISRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide is a tertiary amine derivative characterized by a stereospecific (S)-configured chiral center, a benzyl-substituted piperidine ring, and branched alkyl substituents (isopropyl and 3-methylbutyramide groups). Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listing .

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24(17(3)4)15-19-12-8-9-13-23(19)14-18-10-6-5-7-11-18/h5-7,10-11,16-17,19-20H,8-9,12-15,22H2,1-4H3/t19?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWWLNINKDQWDL-ANYOKISRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide, also known as AM97124, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-3-methyl-N-propan-2-ylbutanamide
  • Molecular Formula : C19H31N3O
  • Molecular Weight : 317.47 g/mol
  • CAS Number : 1354025-06-1

The biological activity of AM97124 is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects. Key mechanisms include:

  • Enzyme Inhibition : AM97124 may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : The compound can bind to neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.

Biological Activity and Therapeutic Implications

Research indicates that AM97124 exhibits several biological activities that may have therapeutic implications:

Anticonvulsant Activity

Studies have shown that related compounds with similar structural features demonstrate significant anticonvulsant properties. For instance, N'-benzyl 2-amino acetamides have been reported to exhibit pronounced anticonvulsant activities in animal models, suggesting that AM97124 may also possess similar effects .

Pain Management

Compounds like AM97124 are being investigated for their potential in managing neuropathic pain. Research indicates that modifications at specific sites can enhance analgesic properties, which could be relevant for the development of pain therapeutics .

Neuroprotective Effects

Preliminary studies suggest that AM97124 may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could contribute to its protective properties against neuronal damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of AM97124, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
(S)-1-Benzyl-piperidin-3-yl)-isopropyl-amineBenzyl group with piperidineAnticonvulsant
(S)-1-Benzyl-3-N-BOC-aminopiperidineBOC protection on nitrogenPotential analgesic
(S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amineCyclopropyl substitutionCNS effects

AM97124 stands out due to its combination of functional groups and stereochemistry, which may confer unique chemical and biological properties not observed in other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to AM97124, providing insights into its potential applications:

  • Anticonvulsant Studies : A study demonstrated that certain benzyl-substituted amino acids exhibited superior anticonvulsant activities compared to traditional treatments like phenobarbital .
  • Pain Models : Research involving primary amino acid derivatives showed promising results in neuropathic pain models, indicating a potential pathway for AM97124's application in pain management .
  • Neuropharmacology : Investigations into the neuropharmacological profiles of related compounds revealed dual activities (CNS stimulation and depression), suggesting a complex interaction with neurotransmitter systems that could be relevant for AM97124 .

Scientific Research Applications

Pharmacological Studies

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide has been studied for its potential as a pharmacological agent due to its interaction with various neurotransmitter systems. Research has indicated that it may act as a selective modulator of certain receptors involved in pain management and neurological disorders.

Case Study: Pain Management

In studies examining analgesic properties, AM95594 demonstrated effectiveness in reducing pain responses in animal models. The compound's ability to modulate pain pathways suggests it could be developed into a therapeutic agent for chronic pain conditions.

Neuropharmacology

The compound's structure allows it to interact with the central nervous system (CNS). Research has indicated that it may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies have shown that AM95594 can protect neuronal cells from oxidative stress-induced damage. This property is crucial for developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

Drug Development

Due to its unique chemical structure and biological activity, this compound is being explored as a lead compound in drug development programs targeting various diseases.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following compounds share core structural motifs with the target molecule but exhibit critical variations in substituents, stereochemistry, or backbone configuration:

Compound Name Key Structural Features Molecular Formula Molecular Weight CAS Number Source
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide Benzyl-piperidinylmethyl, isopropyl, 3-methylbutyramide, (S)-configuration C₂₂H₃₆N₃O 368.55 g/mol Not provided
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide Cyclopropyl, (R)-1-methyl-piperidine, 3-methylbutyramide, (S)-configuration C₁₅H₂₈N₃O 281.41 g/mol 89009-81-4
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide Methyl-piperidinylmethyl, isopropyl, acetamide backbone (no methyl branching) C₁₂H₂₄N₃O 226.35 g/mol Not provided
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide Benzyl-piperidine, chloroacetamide, isopropyl C₁₇H₂₅ClN₂O 308.85 g/mol 1353997-01-9

Key Observations :

  • Substituent Effects : The benzyl group in the target compound enhances aromatic interactions and lipophilicity compared to cyclopropyl or methyl groups in analogs .
  • Stereochemical Impact : The (S)-configuration in the target compound and its cyclopropyl analog may influence receptor binding selectivity versus racemic mixtures.
  • Backbone Modifications: The 3-methylbutyramide chain in the target compound introduces steric bulk absent in simpler acetamide derivatives (e.g., 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide) .

Preparation Methods

Piperidine Ring Formation

The piperidine scaffold is synthesized via cyclization of 1,5-diamines or reductive amination of δ-keto esters. A common precursor, 1-benzylpiperidin-2-ylmethanol, is prepared through the following steps:

  • Cyclization of 1,5-Dibromopentane :
    Reaction with benzylamine under basic conditions (K₂CO₃, DMF, 80°C) yields 1-benzylpiperidine.

    1,5-Dibromopentane+BenzylamineK2CO3,DMF1-Benzylpiperidine\text{1,5-Dibromopentane} + \text{Benzylamine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-Benzylpiperidine}
  • Hydroxymethylation :
    The piperidine nitrogen is alkylated with formaldehyde under acidic conditions to introduce a hydroxymethyl group:

    1-Benzylpiperidine+HCHOHCl1-Benzylpiperidin-2-ylmethanol\text{1-Benzylpiperidine} + \text{HCHO} \xrightarrow{\text{HCl}} \text{1-Benzylpiperidin-2-ylmethanol}

Nitrogen Functionalization

The introduction of the isopropyl group occurs via alkylation of the secondary amine:

  • Alkylation with Isopropyl Bromide :
    1-Benzylpiperidin-2-ylmethanol is treated with isopropyl bromide in the presence of a strong base (NaH, THF, 0°C to RT):

    1-Benzylpiperidin-2-ylmethanol+Isopropyl BromideNaH, THFN-Isopropyl-1-benzylpiperidin-2-ylmethanol\text{1-Benzylpiperidin-2-ylmethanol} + \text{Isopropyl Bromide} \xrightarrow{\text{NaH, THF}} \text{N-Isopropyl-1-benzylpiperidin-2-ylmethanol}

Amide Bond Formation

The final step involves coupling the functionalized piperidine with (S)-2-amino-3-methylbutyric acid:

  • Activation of the Carboxylic Acid :
    (S)-2-Amino-3-methylbutyric acid is converted to its acyl chloride using thionyl chloride (SOCl₂, reflux).

  • Amidation :
    The acyl chloride reacts with N-isopropyl-1-benzylpiperidin-2-ylmethanol in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:

    Acyl Chloride+N-Isopropyl-1-benzylpiperidin-2-ylmethanolTEA, DCMThis compound\text{Acyl Chloride} + \text{N-Isopropyl-1-benzylpiperidin-2-ylmethanol} \xrightarrow{\text{TEA, DCM}} \text{this compound}

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
CyclizationK₂CO₃, DMF, 80°C, 12 h7895
HydroxymethylationHCl, HCHO, 60°C, 6 h8590
AlkylationNaH, THF, 0°C → RT, 8 h7288
AmidationTEA, DCM, RT, 24 h6892

Stereochemical Control and Resolution

The (S)-configuration at the amino group is critical for biological activity. Two strategies ensure enantiomeric purity:

Chiral Pool Synthesis

Using commercially available (S)-2-amino-3-methylbutyric acid as a starting material preserves stereochemistry during amide formation.

Kinetic Resolution

Racemic mixtures are resolved via enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B), selectively cleaving the undesired (R)-enantiomer.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency:

  • Piperidine Cyclization : Tubular reactors with immobilized K₂CO₃ reduce reaction time to 2 h (yield: 82%).

  • Amidation : Microreactors enable rapid mixing, improving yield to 75%.

Solvent and Catalyst Recycling

  • Ionic Liquids : Replace DMF in cyclization steps, enabling 95% solvent recovery.

  • Pd/C Catalysts : Reused in hydrogenation steps without loss of activity.

Analytical Characterization

Critical quality control metrics include:

Table 2: Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 7.32–7.25 (m, 5H, Ar-H), 3.72 (d, J = 12 Hz, 1H, CH₂), 2.98 (s, 1H, NH)
HPLC Retention time: 8.2 min (Chiralcel OD-H)
MS (ESI) m/z 344.2 [M+H]⁺

Challenges and Mitigation Strategies

Epimerization During Amidation

  • Cause : Basic conditions promote racemization.

  • Solution : Use low temperatures (0°C) and shorten reaction times.

Byproduct Formation in Alkylation

  • Cause : Over-alkylation generates quaternary ammonium salts.

  • Solution : Stoichiometric control of isopropyl bromide (1.1 eq).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

ParameterBatch SynthesisContinuous Flow
Total Time48 h12 h
Overall Yield52%68%
Solvent Waste120 L/kg40 L/kg

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide in laboratory settings?

  • Methodological Answer :

  • Use NIOSH-certified respirators (e.g., P95) and ensure local exhaust ventilation to minimize inhalation risks .
  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Immediately rinse affected areas with water for 15 minutes if exposure occurs .
  • Store in sealed containers away from oxidizers and light, maintaining ambient temperature .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodological Answer :

  • Employ chiral auxiliaries or asymmetric catalysis during amide bond formation. For example, use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in anhydrous dimethyl sulfoxide (DMSO) under nitrogen .
  • Purify via preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers. Monitor retention time shifts under varying mobile phase conditions (e.g., pH or organic modifier gradients) .

Q. What analytical techniques are suitable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Use high-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR to confirm molecular weight and stereochemistry. Assign peaks using 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in the piperidine and benzyl regions .
  • Perform chiral HPLC with UV detection (λ = 254 nm) to verify enantiopurity. Optimize separation using acetonitrile/water gradients with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets like butyrylcholinesterase?

  • Methodological Answer :

  • Conduct molecular docking (e.g., AutoDock Vina) using the crystal structure of human butyrylcholinesterase (PDB ID: reference related to ). Parameterize the ligand with Gaussian-based DFT to optimize charge distribution .
  • Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions between the benzyl-piperidine moiety and the enzyme’s active site .

Q. What strategies resolve contradictions in reported toxicity profiles of structurally similar piperidine derivatives?

  • Methodological Answer :

  • Perform Ames tests and in vitro micronucleus assays to evaluate mutagenicity. Compare results against existing data (e.g., IARC classifications) to identify assay-specific variables (e.g., metabolic activation systems) .
  • Conduct dose-response studies in rodent models to clarify discrepancies in acute toxicity (LD50_{50}). Use pharmacokinetic modeling to account for metabolic differences between species .

Q. How does stereochemical configuration influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Compare enantiomers via in vitro permeability assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption. Use chiral LC-MS/MS to quantify plasma concentrations in preclinical models .
  • Evaluate metabolic stability using liver microsomes. Monitor stereospecific oxidation pathways (e.g., CYP3A4-mediated) via metabolite profiling .

Q. What experimental designs optimize stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Use forced degradation studies: Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40°C for 24 hours. Analyze degradation products via UPLC-QTOF to identify hydrolytic or oxidative pathways .
  • Conduct accelerated stability testing (40°C/75% RH) over 6 months. Track impurity formation (e.g., dimerization) using stability-indicating HPLC methods .

Data Contradiction Analysis

Q. How to address conflicting reports on the environmental persistence of benzyl-piperidine derivatives?

  • Methodological Answer :

  • Perform OECD 301F biodegradation tests under aerobic conditions. Compare half-life data against prior studies to identify methodological differences (e.g., inoculum source, test concentration) .
  • Use quantitative structure-activity relationship (QSAR) models to predict persistence based on log KowK_{ow} and molecular connectivity indices. Validate with experimental soil adsorption coefficients (KocK_{oc}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.